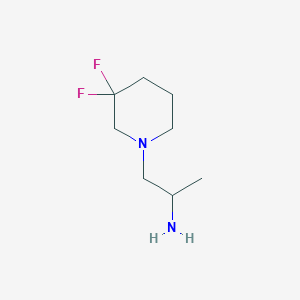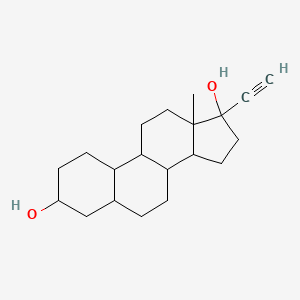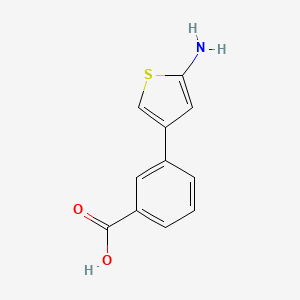![molecular formula C13H21N3O3 B12076678 2-(2-Hydroxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, N8-BOC protected](/img/structure/B12076678.png)
2-(2-Hydroxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, N8-BOC protected
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, N8-BOC protected: is a compound with a complex name, but let’s break it down. Here’s a brief introduction:
-
Chemical Structure: : The compound consists of a tetrahydroimidazo[1,2-a]pyrimidine core with a hydroxyethyl group (–CH₂CH₂OH) attached at the 2-position. Additionally, it bears a BOC (tert-butoxycarbonyl) protecting group at the N8 position.
-
Purpose: : This compound serves as an intermediate in the synthesis of nucleoside analogues and other biologically relevant molecules.
Preparation Methods
a. N8-BOC Protection: The N8-BOC protection is crucial for stabilizing the compound during subsequent reactions. One practical method involves microwave-assisted protection using silica gel. This approach avoids tedious treatment steps and yields the desired product efficiently .
b. Synthetic Routes: The synthetic routes to obtain 2-(2-Hydroxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, N8-BOC protected can vary, but a common approach involves cyclization of appropriate precursors. Detailed reaction conditions and specific reagents would depend on the starting materials used.
c. Industrial Production: While industrial-scale production methods may differ, the principles remain consistent. Optimization of reaction conditions, scalability, and cost-effectiveness are essential considerations.
Chemical Reactions Analysis
a. Reactivity: The compound can undergo various reactions, including:
Oxidation: Oxidative processes can modify the hydroxyethyl group or the imidazo[1,2-a]pyrimidine ring.
Reduction: Reduction reactions may target specific functional groups.
Substitution: Substituents can be introduced at different positions.
Base: BOC protection typically involves a base like diisopropylethylamine (DIPEA).
Acid: To remove the BOC group, trifluoroacetic acid (TFA) is commonly used.
Cyclization Reagents: Cyclization reactions require specific reagents tailored to the desired product.
c. Major Products: The major products depend on the specific reactions performed. De-BOCylation yields the unprotected compound, while other reactions may lead to modified derivatives.
Scientific Research Applications
a. Medicinal Chemistry:
Antiviral Agents: Researchers explore derivatives of this compound for antiviral activity.
Antitumor Compounds: Investigations focus on potential anticancer properties.
Probes and Labels: The compound can serve as a probe for studying biological processes.
Enzyme Inhibition: Researchers investigate its effects on enzymes.
Nucleoside Analogues: The compound contributes to the synthesis of nucleoside-based drugs.
Fine Chemicals: It finds applications in the production of specialty chemicals.
Mechanism of Action
The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, researchers often compare this compound with related structures. Its uniqueness lies in the combination of the tetrahydroimidazo[1,2-a]pyrimidine scaffold, the hydroxyethyl group, and the N8-BOC protection.
Properties
Molecular Formula |
C13H21N3O3 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
tert-butyl 2-(2-hydroxyethyl)-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)16-7-4-6-15-9-10(5-8-17)14-11(15)16/h9,17H,4-8H2,1-3H3 |
InChI Key |
RDLOJRBILXWDMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN2C1=NC(=C2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole](/img/structure/B12076595.png)

![[3-Chloro-2-(cyclopentyloxy)phenyl]methanol](/img/structure/B12076604.png)
![N-[2-(3-methoxyphenyl)ethyl]nitrous amide](/img/structure/B12076614.png)






![N-[2-[[4-[3-acetamido-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B12076641.png)
![[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-[3,4,5-triacetyloxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate](/img/structure/B12076650.png)
![4'-(Aminomethyl)-[1,1'-biphenyl]-3-carboxamide hydrochloride](/img/structure/B12076655.png)

